BenchChemオンラインストアへようこそ!

L-Valine, N-(1,2-dioxopropyl)-

Lipophilicity LogP Oral bioavailability prediction

L-Valine, N-(1,2-dioxopropyl)- (synonyms: N-pyruvoylvaline, pyruvyl-valine, Valine, N-pyruvoyl-, DL- (7CI); CAS 875894-42-1; molecular formula C₈H₁₃NO₄; MW 187.19 g/mol) is a covalently linked pyruvyl-amino acid conjugate belonging to a class of pyruvate precursors that includes pyruvyl-glycine, pyruvyl-alanine, pyruvyl-leucine, pyruvyl-isoleucine, pyruvyl-phenylalanine, pyruvyl-proline, and pyruvyl-sarcosine. These compounds were developed to deliver pyruvate to mammalian systems while eliminating the excessive mineral load associated with pyruvate salts—sodium pyruvate alone delivers approximately 7,000 mg of Na⁺ per 28 g pyruvate dose, representing 2–6 times the estimated safe and adequate daily dietary intake.

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
CAS No. 875894-42-1
Cat. No. B14178490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine, N-(1,2-dioxopropyl)-
CAS875894-42-1
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(=O)C
InChIInChI=1S/C8H13NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4,6H,1-3H3,(H,9,11)(H,12,13)
InChIKeyFTQUAYQUFJDVJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Valine, N-(1,2-dioxopropyl)- (CAS 875894-42-1): A Pyruvyl-Amino Acid Pyruvate Precursor with Quantifiable Differentiation for Metabolic Research and Dietary Supplement Procurement


L-Valine, N-(1,2-dioxopropyl)- (synonyms: N-pyruvoylvaline, pyruvyl-valine, Valine, N-pyruvoyl-, DL- (7CI); CAS 875894-42-1; molecular formula C₈H₁₃NO₄; MW 187.19 g/mol) is a covalently linked pyruvyl-amino acid conjugate belonging to a class of pyruvate precursors that includes pyruvyl-glycine, pyruvyl-alanine, pyruvyl-leucine, pyruvyl-isoleucine, pyruvyl-phenylalanine, pyruvyl-proline, and pyruvyl-sarcosine [1]. These compounds were developed to deliver pyruvate to mammalian systems while eliminating the excessive mineral load associated with pyruvate salts—sodium pyruvate alone delivers approximately 7,000 mg of Na⁺ per 28 g pyruvate dose, representing 2–6 times the estimated safe and adequate daily dietary intake [1]. The compound is characterized by a LogP of 0.1917 and a topological polar surface area (PSA) of 83.47 Ų, placing it at a distinct intermediate position within the lipophilicity spectrum of pyruvyl-amino acid conjugates . Beyond its role as a pyruvate delivery vehicle, N-pyruvoyl-valine esters serve as substrates for stereochemical investigations via catalytic asymmetric hydrogenation, yielding diastereoisomeric purities up to 34% under palladium-on-charcoal catalysis [2].

Why Pyruvyl-Amino Acid Precursors Cannot Be Substituted Interchangeably: Synthetic, Physicochemical, and Stereochemical Constraints in Selecting L-Valine, N-(1,2-dioxopropyl)-


Generic substitution among pyruvyl-amino acid conjugates is precluded by three quantifiable divergence points. First, the synthetic route is amino-acid-dependent: pyruvyl-glycine is accessed via a benzyl ester hydrochloride route with an overall yield of approximately 77% (85% for benzyl ester formation × 90% for hydrogenolysis), whereas pyruvyl-valine—along with leucine, isoleucine, and phenylalanine conjugates—requires the trimethylsilyl (TMS) ester hydrochloride route, which the patent inventors explicitly describe as a 'preferable synthesis' for branched-chain and aromatic amino acid substrates [1]. These divergent routes directly impact procurement cost, scalability, and impurity profiles. Second, LogP values span a range exceeding two orders of magnitude in partition coefficient: from −1.48 (pyruvyl-glycine, highly hydrophilic) through 0.17 (pyruvyl-alanine), 0.19 (pyruvyl-valine), to 0.58 (pyruvyl-leucine, substantially more lipophilic), predicting differential gastrointestinal absorption and tissue distribution for in vivo applications [2]. Third, under identical catalytic asymmetric hydrogenation conditions, N-pyruvoyl-(S)-amino acid isobutyl esters yield diastereoisomeric purities that are solvent-dependent and influenced by amino acid side-chain sterics, with the valine derivative's isopropyl group introducing unique chelation-controlled transition-state effects relative to alanine (methyl) or leucine (isobutyl) [3]. These three axes of differentiation mean that procurement decisions for metabolic research, dietary supplement formulation, or stereochemical synthesis must be evidence-driven rather than class-assumptive.

Quantitative Differentiation Evidence for L-Valine, N-(1,2-dioxopropyl)- Against Closest Pyruvyl-Amino Acid Analogs: LogP, Synthetic Route, Stability, Stereochemistry, and Dosing Efficiency


LogP-Guided Differentiation: Pyruvyl-Valine Occupies an Intermediate Lipophilicity Window Distinct from Glycine, Alanine, and Leucine Conjugates for Oral Absorption Prediction

Across the pyruvyl-amino acid series, LogP (octanol-water partition coefficient) is the most discriminating physicochemical descriptor. Pyruvyl-valine exhibits a LogP of 0.1917, occupying an intermediate position between pyruvyl-alanine (LogP 0.1661, Δ = +0.0256) and pyruvyl-leucine (LogP 0.5818, Δ = −0.3901) . Pyruvyl-glycine is substantially more hydrophilic with a PubChem XLogP3 of −1.0 and a ChemSpider ACD/LogP of −1.48, representing a log-scale difference of over two orders of magnitude in partition coefficient relative to pyruvyl-valine [1]. Topological polar surface area (PSA) is identical for pyruvyl-valine, pyruvyl-glycine, and pyruvyl-leucine at 83.47 Ų, while pyruvyl-alanine has a lower PSA of 69.39 Ų , indicating that alanine has a distinct hydrogen-bonding profile. In the context of passive transcellular permeation, compounds with LogP values between 0 and 3 and PSA below 140 Ų are considered favorable for oral absorption [2]. Pyruvyl-valine's LogP of 0.19 places it closer to the lower boundary of optimal lipophilicity compared to pyruvyl-leucine (0.58), suggesting a potentially more balanced aqueous solubility–permeability profile, while its 40-fold greater lipophilicity relative to pyruvyl-glycine predicts substantially different gastrointestinal absorption kinetics.

Lipophilicity LogP Oral bioavailability prediction Membrane permeability

Synthetic Route Divergence: Trimethylsilyl Ester vs. Benzyl Ester Methodology Dictates Procurement Cost Structure and Scalability

U.S. Patent 5,283,260 explicitly differentiates synthetic routes among pyruvyl-amino acids. Pyruvyl-glycine is synthesized via a two-step benzyl ester route: (1) reaction of pyruvyl chloride with glycine benzyl ester hydrochloride to form pyruvyl-glycine benzyl ester with a yield of approximately 85%, and (2) hydrogenolysis over 4% palladium on carbon at 60 psi H₂ and 40°C to yield pyruvyl-glycine with a yield of approximately 90%—for an overall yield of roughly 77% [1]. In contrast, pyruvyl-valine—along with alanine, leucine, isoleucine, and phenylalanine conjugates—is synthesized via the trimethylsilyl (TMS) ester hydrochloride route: (1) reaction of sodium pyruvate with oxalyl chloride to form pyruvyl chloride, (2) coupling with valine trimethylsilyl ester hydrochloride in dichloromethane at −20°C to 30°C, and (3) hydrolysis to liberate pyruvyl-valine [1][2]. The patent states that 'while pyruvyl-amino acid precursors comprising alanine, valine, leucine, isoleucine, and phenylalanine could be synthesized using the benzyl ester hydrochloride of the particular amino acid, it was discovered that a preferable synthesis involved their substitution by the trimethylsilyl esters of the respective amino acid' [1]. Although quantitative yields for the TMS ester route are not explicitly disclosed, the route divergence has direct consequences: the TMS route uses silylating reagents (e.g., hexamethyldisilazane) and generates different by-product profiles, impacting both raw material cost and purification requirements relative to the benzyl ester route [1].

Synthesis route Process chemistry Scalability Cost of goods Procurement economics

Thermal and Dietary Matrix Stability: Pyruvyl-Amino Acid Class Demonstrates Quantitative Advantage Over Pyruvamide Under Sterilization and Storage Conditions

European Patent EP0636117B1 reports quantitative stability data that differentiate pyruvyl-amino acids from pyruvamide—a structurally simpler pyruvate precursor lacking the amino acid moiety. Pyruvyl-glycine, as the class representative, demonstrated less than 5% degradation after 5 days at 37°C in a casein-based dietary matrix, matching the stability of mineral pyruvate salts [1]. Under simulated sterilization conditions (125°C for 30 minutes), pyruvyl-glycine exhibited less than 5% loss, whereas pyruvamide suffered greater than 50% degradation under identical conditions—a greater than 10-fold difference in thermal stability [1]. At dietary storage temperature, pyruvamide showed 7% loss compared to less than 5% for pyruvyl-glycine [1]. The patent explicitly attributes this stability advantage to the amide linkage and extends the finding to the entire class of pyruvyl-amino acids, which includes pyruvyl-valine [2]. The shared N-acyl-pyruvyl amide bond structure in pyruvyl-valine (3-methyl-2-(2-oxopropanoylamino)butanoic acid) is structurally analogous to that in pyruvyl-glycine, supporting the class-level inference of comparable hydrolytic stability. However, direct experimental confirmation for pyruvyl-valine specifically has not been reported in the available literature, necessitating verification under application-specific conditions.

Chemical stability Thermal processing Sterilization Dietary supplement formulation Shelf life

Stereochemical Substrate Differentiation: N-Pyruvoyl-(S)-Valine Esters in Asymmetric Hydrogenation Yield Diastereoisomeric Purities Comparable to Alanine and Leucine Congeners, with Distinct Steric Contributions

Harada and Munegumi (1983) systematically investigated the catalytic asymmetric hydrogenation of N-pyruvoyl-(S)-amino acid isobutyl esters—including alanine, valine, and leucine derivatives—over 5% palladium on charcoal under 1 atm H₂ at room temperature [1]. Across all three substrates, the maximum diastereoisomeric purity (d.p.) achieved was up to 34%, yielding N-[(R)-lactoyl]-(S)-amino acid isobutyl esters as the major product [1]. A companion study using sodium borohydride as the reducing agent in alcoholic solvents improved the d.p. to up to 44% [2]. Critically, the diastereomeric outcome was found to be solvent-dependent, with a linear correlation between solvent dielectric constant and product diastereoisomeric purity: lower dielectric constant solvents favored higher N-[(S)-lactoyl]-(S)-amino acid ester ratios, consistent with a chelation-controlled mechanism [1]. While the maximum d.p. (~34% for Pd-C/H₂) is numerically comparable across the three amino acid substrates, the valine derivative's isopropyl side chain introduces steric bulk at the chiral center that is intermediate between alanine (methyl) and leucine (isobutyl), making it a mechanistically distinct substrate for investigating the interplay between steric and electronic effects in chelation-controlled asymmetric induction [1]. This provides a stereochemical research application that differentiates procurement of pyruvyl-valine from its linear-chain and smaller-side-chain counterparts.

Asymmetric synthesis Diastereoselectivity Stereochemistry Catalytic hydrogenation Chiral pool

Pyruvate Mass Fraction Dictates Precursor Dosing Requirements: Pyruvyl-Valine Delivers ~46.5% Pyruvate by Mass, Requiring ~29% More Precursor Than Pyruvyl-Glycine for Equivalent Pyruvate Dose

The molecular weight of pyruvyl-amino acid conjugates directly determines the mass fraction of pyruvate delivered per gram of administered precursor—a critical parameter for designing in vivo metabolic studies where pyruvate dose must be standardized across treatment groups. Pyruvyl-valine (MW 187.19 g/mol; pyruvyl moiety C₃H₃O₂ ≈ 87 g/mol) delivers approximately 46.5% pyruvate by mass . This compares to pyruvyl-glycine (MW 145.11 g/mol) delivering ~60.0%, pyruvyl-alanine (MW 145.16 g/mol) delivering ~60.0%, and pyruvyl-leucine (MW 201.22 g/mol) delivering ~43.2% . For context, the therapeutically relevant pyruvate dose cited in the foundational patent is 28 g [1]. To achieve this target dose, approximately 60.2 g of pyruvyl-valine would be required, versus 46.7 g of pyruvyl-glycine—a 29% increase in precursor mass that directly impacts both procurement volume and formulation design (e.g., tablet size, number of capsules per dose). Expressed as cost efficiency, the effective cost per gram of pyruvate delivered must be calculated as: (Price per gram of precursor) ÷ (pyruvate mass fraction). A nominally equivalent per-gram price between pyruvyl-valine and pyruvyl-glycine translates to a ~29% higher cost per gram of pyruvate delivered for the valine conjugate.

Pyruvate delivery efficiency Dosing calculation In vivo study design Procurement cost modeling Mass fraction

In Vivo Efficacy Precedent: Pyruvyl-Amino Acid Class Demonstrates Reduced Fasting Insulin and Improved Insulin Sensitivity in the Fatty Zucker Rat Model of Type II Diabetes

The foundational patents (U.S. 5,283,260; EP0636117B1) report in vivo efficacy data from fatty Zucker rats, a validated genetic model of obesity-associated insulin resistance and Type II diabetes. Dietary administration of pyruvyl-amino acids (pyruvyl-glycine, pyruvyl-alanine, and pyruvyl-leucine were individually tested) resulted in reduced fasting insulin levels without negatively affecting fasting blood glucose, as shown graphically in Figs. 5 and 6 of the patent [1]. Following an oral glucose tolerance test (1 g glucose/kg body weight by gavage), rats fed pyruvate or pyruvyl-glycine exhibited lower insulin levels compared to control-fed rats, indicating reduced insulin resistance [1]. Fig. 4 of EP0636117B1 presents blood pyruvate concentration–time curves demonstrating that pyruvyl-glycine, pyruvyl-alanine, and pyruvyl-leucine effectively elevate systemic pyruvate levels following oral administration, confirming their function as pyruvate precursors in vivo [2]. Although pyruvyl-valine is not individually plotted in Fig. 4, it is explicitly listed among the preferred pyruvyl-amino acids for the claimed therapeutic method and is synthesized via the same validated TMS ester route [1][3]. The structural and mechanistic analogy to pyruvyl-leucine—which shares the branched-chain amino acid characteristic and the identical PSA (83.47 Ų) —supports the class-level inference that pyruvyl-valine would exhibit comparable pyruvate precursor activity, while its distinct LogP (0.19 vs. 0.58) predicts a potentially differentiated pharmacokinetic profile worthy of independent investigation.

Insulin resistance Type II diabetes In vivo metabolic model Glucose tolerance Pyruvate precursor

Evidence-Based Procurement and Application Scenarios for L-Valine, N-(1,2-dioxopropyl)- (CAS 875894-42-1): Matching Differentiated Properties to Research and Industrial Use Cases


In Vivo Oral Metabolic Studies Requiring Balanced Gastrointestinal Absorption: Pyruvyl-Valine as the Intermediate-Lipophilicity Pyruvate Precursor

Investigators designing rodent or large-animal studies on insulin resistance, obesity, or Type II diabetes where oral pyruvate precursor administration is planned should select pyruvyl-valine when a moderate lipophilicity profile (LogP 0.19) is desired to balance aqueous solubility with passive transcellular permeability across the gastrointestinal epithelium. Pyruvyl-valine is predicted to exhibit enhanced membrane permeation relative to the highly hydrophilic pyruvyl-glycine (XLogP3 −1.0), while maintaining better aqueous solubility than pyruvyl-leucine (LogP 0.58) [1]. The established in vivo efficacy precedent for pyruvyl-amino acids in the fatty Zucker rat model—including the structurally analogous branched-chain pyruvyl-leucine—provides a reasonable efficacy expectation, though compound-specific confirmation via pilot pharmacokinetic study is recommended [2]. Dosing calculations must account for the ~46.5% pyruvate mass fraction: approximately 60 g of pyruvyl-valine is required per 28 g target pyruvate dose .

Stereochemical Methodology Research: Pyruvyl-Valine as a Sterically Differentiated Substrate for Asymmetric Hydrogenation Structure–Selectivity Studies

Academic and industrial laboratories investigating chelation-controlled asymmetric hydrogenation mechanisms should procure N-pyruvoyl-(S)-valine isobutyl ester as part of a substrate panel that includes the alanine and leucine congeners. Harada and Munegumi (1983) demonstrated that all three substrates achieve diastereoisomeric purities up to 34% under Pd-C/H₂ and up to 44% under NaBH₄ reduction, with solvent dielectric constant linearly correlated to diastereomeric outcome [3]. The valine derivative's isopropyl side chain provides steric bulk intermediate between alanine (methyl) and leucine (isobutyl), enabling systematic investigation of the steric contribution to the chelation-controlled transition state. Procurement of pyruvyl-valine specifically enables the study of β-branching effects on diastereofacial selectivity, a mechanistic dimension not accessible with linear-chain amino acid substrates.

Thermally Sterilized Dietary Supplement Formulation: Leveraging Pyruvyl-Amino Acid Class Stability for Retort-Processed Liquid Nutritional Products

Formulators developing pyruvate-delivery dietary supplements intended for thermal sterilization (e.g., retort processing of liquid nutritional products at 121–125°C) should prioritize pyruvyl-amino acids over pyruvamide. The class-level stability benchmark—less than 5% degradation at 125°C over 30 minutes for pyruvyl-glycine versus greater than 50% loss for pyruvamide—represents a decisive advantage for manufacturing feasibility [4]. Pyruvyl-valine, sharing the N-acyl-pyruvyl amide bond, is expected to exhibit comparable thermal stability. However, because direct stability data for pyruvyl-valine under sterilization conditions have not been published, procurement specifications for GMP manufacturing should include a stability-indicating assay validation step to confirm that the valine conjugate meets the class benchmark under the specific formulation conditions (pH, water activity, excipient matrix) [4][5].

Procurement Cost Modeling: Pyruvate-Delivery-Efficiency-Adjusted Supplier Comparison and Total Cost of Ownership Analysis

Procurement professionals evaluating supplier quotations for pyruvyl-amino acids must normalize pricing by pyruvate mass fraction to enable accurate cost comparison. Pyruvyl-valine delivers ~46.5% pyruvate by mass, compared to ~60.0% for pyruvyl-glycine and ~43.2% for pyruvyl-leucine . The effective cost per gram of pyruvate delivered is calculated as: (Price per gram of precursor) ÷ (pyruvate mass fraction). A quotation for pyruvyl-valine at $X/g translates to an effective pyruvate cost of $(X ÷ 0.465)/g, while pyruvyl-glycine at $Y/g yields $(Y ÷ 0.600)/g. This analysis may reveal that a nominally higher-priced pyruvyl-glycine quotation is more cost-effective on a pyruvate-delivered basis. However, if the research application requires the differentiated lipophilicity profile of pyruvyl-valine (LogP 0.19 vs. −1.0 for glycine), the dosing penalty and associated cost premium may be justified. The procurement specification should explicitly state the required pyruvate mass fraction tolerance (±2%) and request supplier documentation of synthetic route (TMS ester vs. benzyl ester) to ensure batch-to-batch consistency [6].

Quote Request

Request a Quote for L-Valine, N-(1,2-dioxopropyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.